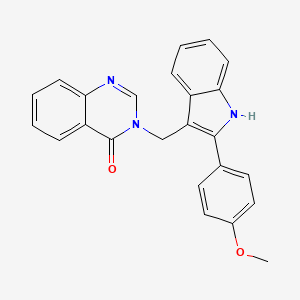![molecular formula C14H26O3 B14400730 6-(3-Methoxypropyl)-6,8,8-trimethyl-1,4-dioxaspiro[4.4]nonane CAS No. 88400-77-5](/img/structure/B14400730.png)
6-(3-Methoxypropyl)-6,8,8-trimethyl-1,4-dioxaspiro[4.4]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Methoxypropyl)-6,8,8-trimethyl-1,4-dioxaspiro[4 Spiroketals are a class of compounds characterized by a spiro-connected ketal group, which imparts significant stability and reactivity to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methoxypropyl)-6,8,8-trimethyl-1,4-dioxaspiro[4.4]nonane typically involves the condensation of appropriate lactones or hydroxy ketones. One common method includes the reaction of γ-hydroxy carboxylic acids with sodium ethoxide to form a dilactone intermediate, which is then converted to the spiroketal acid by heating with sodium hydroxide. The final step involves decarboxylation to yield the desired spiroketal .
Industrial Production Methods
Industrial production of spiroketals like this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the incorporation of catalysts such as diethylzinc can improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-(3-Methoxypropyl)-6,8,8-trimethyl-1,4-dioxaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols .
Scientific Research Applications
6-(3-Methoxypropyl)-6,8,8-trimethyl-1,4-dioxaspiro[4.4]nonane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with spiroketal structures.
Industry: Utilized in the production of polymers and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 6-(3-Methoxypropyl)-6,8,8-trimethyl-1,4-dioxaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. The spiroketal structure allows it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxaspiro[4.4]nonane: A simpler spiroketal with similar structural features.
2,7-Dimethyl-1,6-dioxaspiro[4.4]nonane: A methyl-substituted derivative with distinct reactivity.
5-Azoniaspiro[4.4]nonane: A spirocyclic quaternary ammonium compound with different applications.
Uniqueness
6-(3-Methoxypropyl)-6,8,8-trimethyl-1,4-dioxaspiro[4.4]nonane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxypropyl group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
88400-77-5 |
|---|---|
Molecular Formula |
C14H26O3 |
Molecular Weight |
242.35 g/mol |
IUPAC Name |
9-(3-methoxypropyl)-7,7,9-trimethyl-1,4-dioxaspiro[4.4]nonane |
InChI |
InChI=1S/C14H26O3/c1-12(2)10-13(3,6-5-7-15-4)14(11-12)16-8-9-17-14/h5-11H2,1-4H3 |
InChI Key |
QUXKMAYUNHSEJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2(C1)OCCO2)(C)CCCOC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(Tetradecanoylsulfanyl)propanoyl]glycine](/img/structure/B14400649.png)
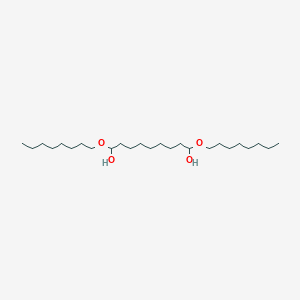
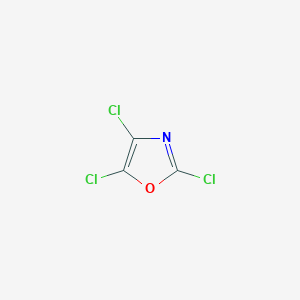
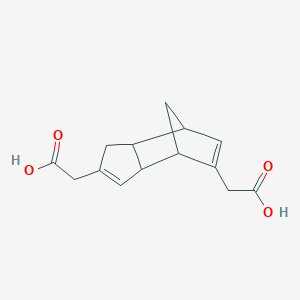
![2-{[2,2-Bis(ethylsulfanyl)ethenyl]sulfanyl}-1,1-bis(ethylsulfanyl)ethene](/img/structure/B14400688.png)
![1-{10-[2-(Methylamino)propyl]-10H-phenothiazin-2-YL}ethan-1-one](/img/structure/B14400690.png)

![N,N,N',N'-Tetraethyl-P-[4-(ethylamino)phenyl]phosphonic diamide](/img/structure/B14400697.png)

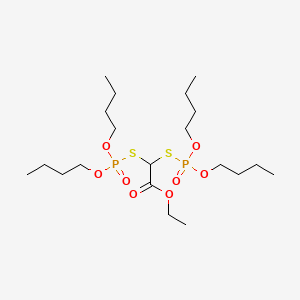
![2-[Azidobis(2-fluoro-2,2-dinitroethoxy)methoxy]-1-fluoro-1,1-dinitroethane](/img/structure/B14400720.png)
